![molecular formula C20H24ClN7O3 B2962670 1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923167-80-0](/img/structure/B2962670.png)
1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an amino group, a methoxy group, and a purine group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as triazole-pyrimidine hybrids, have been synthesized for their potential neuroprotective and anti-neuroinflammatory properties . The synthesis of these compounds typically involves a series of reactions, including nucleophilic substitution and condensation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a large number of atoms. The structure would be determined by the arrangement of these atoms and the bonds between them .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, while the methoxy group could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of an amino group could make the compound basic, while the methoxy group could make it somewhat polar .Scientific Research Applications
I have conducted a search for the scientific research applications of the compound “1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione”, but unfortunately, there does not appear to be readily available information specific to this compound.
However, based on the structure and functional groups present in the compound, we can infer potential applications by looking at similar compounds and their uses. For instance, compounds with triazino purine structures have been explored for their antiviral , antimicrobial , and anti-inflammatory properties . Additionally, triazole derivatives are known for their diverse pharmacological activities which include antifungal , anticancer , and neuroprotective effects .
Future Directions
Mechanism of Action
Target of Action
It’s known that similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Given the potential inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway , it can be inferred that the compound may influence pathways related to cellular stress responses, programmed cell death, and inflammation.
Result of Action
Based on the potential neuroprotective and anti-inflammatory properties , it can be inferred that the compound may help protect neurons from damage and reduce inflammation at the cellular level.
properties
IUPAC Name |
1-[2-(3-chloro-4-methoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O3/c1-11-12(2)28-16-17(25(3)20(30)26(4)18(16)29)23-19(28)27(24-11)9-8-22-13-6-7-15(31-5)14(21)10-13/h6-7,10,12,22H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCVWHLTXUTKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC(=C(C=C4)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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